(+/-)-Dihydrocorynantheine
Description
Classification and Structural Context within Monoterpenoid Indole (B1671886) Alkaloids (MIAs)
(+/-)-Dihydrocorynantheine belongs to the extensive family of monoterpenoid indole alkaloids (MIAs). rsc.orgnih.gov This classification signifies that its biosynthesis involves the coupling of tryptamine (B22526) with the monoterpenoid secologanin. rsc.org The core structure of these alkaloids, including dihydrocorynantheine (B1227059), is a tetracyclic tetrahydro-β-carboline motif. rsc.org
The biosynthesis of most MIAs of the Corynanthe type, which have an unperturbed monoterpenoid part, proceeds through the formation of cathenamine (B1202132) and subsequent reduction to ajmalicine. wikipedia.org Dihydrocorynantheine is closely related to other Corynanthe alkaloids such as corynantheine (B231211), from which it differs by the saturation of a vinyl group to an ethyl group. acs.orgnih.gov This seemingly minor structural difference has a notable impact on the molecule's conformational flexibility. acs.orgnih.gov
Corynanthe alkaloids are significant as they are the biosynthetic precursors to a vast array of other complex MIAs, including those with aspidosperma, iboga, and yohimbe-type skeletons. rsc.org These transformations occur through enzyme-catalyzed cleavage, formation of new carbon-carbon bonds, and skeletal rearrangements. rsc.org
Significance as a Research Target in Organic and Natural Product Chemistry
The complex structure and biosynthetic importance of this compound and its relatives have made them attractive targets for synthetic organic chemists. ub.eduacs.org The development of synthetic strategies to access the indolo[2,3-a]quinolizidine core of these alkaloids is a significant area of research. ub.edu
Key challenges in the synthesis of dihydrocorynantheine include the stereoselective construction of its multiple stereocenters. acs.org The total synthesis of these alkaloids not only provides access to the natural products themselves but also allows for the preparation of analogues for biological evaluation. nih.govdiva-portal.org Various synthetic approaches have been developed, including biomimetic strategies that mimic the natural biosynthetic pathways, as well as cascade reactions that allow for the efficient construction of the complex molecular architecture. rsc.orgub.edu The formal synthesis of (+)-dihydrocorynantheine has been reported, representing a significant achievement in the field. acs.orgnih.govdiva-portal.org
Research into the conformational analysis of dihydrocorynantheine using techniques like 1H NMR spectroscopy has provided valuable insights into its dynamic behavior in solution. acs.orgnih.gov These studies have revealed the presence of multiple conformers at room temperature due to restricted rotation around a single bond. acs.orgnih.govcapes.gov.br
Table 1: Spectroscopic Data for Dihydrocorynantheine
| Spectroscopic Data | Description |
| ¹H NMR | At room temperature, the ¹H NMR spectrum of dihydrocorynantheine shows the presence of two conformers that are close to coalescing. acs.orgnih.govcapes.gov.br Lowering the temperature allows for the characterization of the conformational equilibrium. acs.orgnih.gov |
| ¹³C NMR | The ¹³C NMR spectrum, in conjunction with other spectroscopic data, is used to confirm the structure of isolated or synthesized dihydrocorynantheine. rhhz.net |
| HRESIMS | High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular formula of the compound. rhhz.net |
| UV Absorption | The UV spectrum typically shows maxima characteristic of the indole chromophore. rhhz.net |
| IR Absorption | Infrared spectroscopy reveals the presence of functional groups such as amino and ester carbonyl groups. rhhz.net |
Table 2: Conformational Analysis Data for Dihydrocorynantheine and Corynantheine
| Compound | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) | Free Energy Difference (ΔG°) | Exchange Rate (at 0 °C) |
| Dihydrocorynantheine | 71 ± 6 kJ/mol acs.orgnih.gov | 33 ± 6 J/mol·K acs.orgnih.gov | 1.1 kJ/mol at -40 °C acs.orgnih.gov | 9 s⁻¹ acs.orgnih.gov |
| Corynantheine | 60 ± 6 kJ/mol acs.orgnih.gov | 24 ± 6 J/mol·K acs.orgnih.gov | 1.3 kJ/mol at -45 °C acs.orgnih.gov | 350 s⁻¹ acs.orgnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-2-[(3R)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h5-8,13-14,17,20,23H,4,9-12H2,1-3H3/b18-13+/t14-,17?,20?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLUOJBSAYAYEM-WODWAOHHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CCC3=C(C2CC1/C(=C\OC)/C(=O)OC)NC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Isolation Methodologies for +/ Dihydrocorynantheine
Botanical Sources and Distribution
(+/-)-Dihydrocorynantheine is primarily found in plants belonging to the Rubiaceae family, which are mainly distributed in tropical and subtropical regions. researchgate.net Notable botanical sources include species from the Corynanthe and Uncaria genera. biosynth.com
Corynanthe pachyceras , a tree native to the tropical rainforests of West Africa, is a significant source of this alkaloid. doctorlib.org The bark of C. pachyceras contains a complex mixture of indole (B1671886) alkaloids, including dihydrocorynantheine (B1227059), corynantheine (B231211), corynantheidine, and others. doctorlib.orgnih.gov In fact, the bark can contain approximately 5.8% indole alkaloids. doctorlib.org
Uncaria species, which have a pantropical distribution with a concentration in Southeast Asia, are also known to produce dihydrocorynantheine. oup.comprota4u.org It has been identified in several Uncaria species, including:
Uncaria rhynchophylla nih.govresearchgate.net
Uncaria macrophylla nih.gov
Uncaria guianensis oup.com
Uncaria tomentosa oup.com
Uncaria callophylla prota4u.org
The distribution of these plant sources contributes to the geographical availability of this compound across Africa, Asia, and South America. oup.comprota4u.org
Table 1: Botanical Sources of this compound
| Genus | Species | Family | Geographical Distribution |
|---|---|---|---|
| Corynanthe | pachyceras | Rubiaceae | West Africa doctorlib.org |
| Uncaria | rhynchophylla | Rubiaceae | Asia nih.govresearchgate.net |
| Uncaria | macrophylla | Rubiaceae | Asia nih.gov |
| Uncaria | guianensis | Rubiaceae | South America oup.com |
| Uncaria | tomentosa | Rubiaceae | South America oup.com |
| Uncaria | callophylla | Rubiaceae | Southeast Asia prota4u.org |
Advanced Extraction and Chromatographic Purification Techniques
The isolation of this compound from its natural sources involves a multi-step process that begins with extraction followed by purification.
Extraction: The initial step typically involves the extraction of alkaloids from the plant material, most commonly the bark or roots. nih.govzobodat.at A common method is maceration, where the powdered plant material is soaked in a solvent. zobodat.at A mixture of methanol (B129727), water, and hydrochloric acid has been used effectively for this purpose. zobodat.at Another approach involves using organic solvents like ethanol. thieme-connect.com The crude extract obtained contains a mixture of various alkaloids and other plant metabolites.
Purification: Following extraction, a series of purification techniques are employed to isolate this compound.
Acid-Base Extraction: The crude extract is often subjected to an acid-base extraction to separate the alkaloids from other non-basic compounds. The extract is dissolved in an acidic solution, and then the alkaloids are precipitated by making the solution basic. zobodat.at
Chromatography: Column chromatography is a crucial purification step. zobodat.atdergipark.org.tr Silica gel is frequently used as the stationary phase, and a gradient of solvents, such as ethyl acetate (B1210297) and methanol, is used as the mobile phase to separate the different alkaloids based on their polarity. zobodat.at
High-Performance Liquid Chromatography (HPLC): For final purification and to obtain highly pure this compound, preparative reversed-phase HPLC is often utilized. thieme-connect.com The separation can be optimized by adjusting the pH of the mobile phase, which often consists of a mixture of methanol and a buffer like ammonium (B1175870) acetate. thieme-connect.com
The purity of the isolated compound is confirmed using analytical techniques such as Thin-Layer Chromatography (TLC) and HPLC. zobodat.at
Research on Flavoalkaloids Incorporating Corynanthean Subunits
Recent research has led to the discovery of a rare class of phytochemicals known as flavoalkaloids from the stem bark of Corynanthe pachyceras. mdpi.com These molecules are unique hybrids, or chimeric structures, that combine a corynanthean alkaloid subunit with a flavonoid. mdpi.comoregonstate.edu
A molecular networking strategy was instrumental in identifying and streamlining the isolation of these novel compounds. mdpi.comnih.gov This approach uses mass spectrometry data to map the chemical diversity of an extract, allowing for the targeted isolation of new and interesting molecules. researchgate.net
Three such flavoalkaloids have been isolated and characterized: epicatechocorynantheine A, epicatechocorynantheine B, and epicatechocorynantheidine. oregonstate.edu The structures of these complex molecules were determined using high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (1D/2D NMR) spectroscopy. nih.gov
Epicatechocorynantheidine is particularly noteworthy for its unprecedented octacyclic structure, which results from two distinct chemical bonds between the monoterpene indole alkaloid (corynanthean) and the epicatechin (flavonoid) subunits. mdpi.com These findings represent the first examples of corynanthean-type alkaloids being naturally tethered to a flavonoid. mdpi.comnih.gov
Total Synthesis Strategies for +/ Dihydrocorynantheine and the Indoloquinolizidine Core
Racemic Total Synthesis Methodologies
The initial forays into the synthesis of dihydrocorynantheine (B1227059) and related indoloquinolizidine alkaloids often focused on racemic routes. These approaches, while not yielding a single enantiomer, were instrumental in establishing foundational strategies for the construction of the complex ring system.
Intramolecular Aza-[3+3] Cycloaddition Approaches
A notable strategy for the construction of the indoloquinolizidine skeleton involves an intramolecular formal aza-[3+3] cycloaddition. This approach has been successfully applied in the total synthesis of related alkaloids. nih.gov The key step involves the formation of a six-membered nitrogen-containing ring by the reaction of a three-atom nitrogen-containing component with a three-carbon unit within the same molecule. nih.gov This methodology provides a powerful tool for the convergent assembly of the core structure. The reaction can be envisioned as the coupling of an enamine or a related nucleophilic species with an α,β-unsaturated carbonyl system. The intramolecular nature of this reaction often allows for a high degree of stereocontrol in the formation of the new stereocenters.
Applications of the Kröhnke Procedure
The Kröhnke pyridine (B92270) synthesis, a reaction that traditionally involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds, has been adapted for the synthesis of complex heterocyclic systems. wikipedia.orgnih.gov While not a direct cycloaddition, the principles of the Kröhnke synthesis, which involve Michael addition followed by cyclization and aromatization, have inspired strategies for constructing nitrogen-containing rings. wikipedia.org The versatility of this method lies in its ability to create highly substituted pyridine rings under relatively mild conditions. wikipedia.orgnih.gov Adaptations of this methodology could be envisioned for the construction of the piperidine (B6355638) ring within the indoloquinolizidine framework, starting from appropriately functionalized precursors.
Tandem Michael Cyclization and Horner-Wadsworth-Emmons Olefination Strategies
Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient approach to complex molecule synthesis. A powerful example is the combination of a Michael cyclization with a Horner-Wadsworth-Emmons (HWE) olefination. ub.eduresearchgate.net This strategy has been utilized in the synthesis of functionalized lactones that serve as key intermediates for various alkaloids, including those with the indoloquinolizidine core. ub.edu The sequence typically begins with the condensation of an aldehyde with a phosphonate (B1237965) reagent under Masamune-Roush conditions to form an unsaturated ester. ub.edu This is followed by a tandem Michael cyclization and HWE olefination to construct a key lactone intermediate. ub.edu This approach highlights the power of cascade reactions in rapidly building molecular complexity from simple starting materials. ub.eduresearchgate.net
Enantioselective Total and Formal Synthesis of (+/-)-Dihydrocorynantheine
Achieving enantioselectivity in the synthesis of dihydrocorynantheine is crucial for accessing specific biologically active stereoisomers. Chemists have employed both chiral pool-based methods and asymmetric catalysis to control the absolute stereochemistry of the target molecule.
Chiral Pool-Based Syntheses (e.g., from Tryptophanol, Cinchonine Derivatives)
The use of readily available, enantiomerically pure starting materials from the "chiral pool" is a classic and effective strategy in asymmetric synthesis. wikipedia.org For the synthesis of indoloquinolizidine alkaloids, (S)-tryptophanol has proven to be a valuable chiral starting material. acs.orgresearchgate.netresearchgate.netmdpi.com In these approaches, tryptophanol not only provides the tryptamine (B22526) moiety of the final product but also serves as the source of chirality. researchgate.netresearchgate.net A key step in these syntheses is the stereoselective cyclocondensation of (S)-tryptophanol with a racemic δ-oxoester, followed by a regio- and stereoselective cyclization. acs.org Another example involves the use of derivatives of cinchonine, a Cinchona alkaloid. For instance, cincholoipon ethyl ester, which can be obtained from (+)-cinchonine, has been used to construct the chiral piperidine portion of the indoloquinolizidine skeleton. ub.edu These chiral pool approaches often require multiple steps but provide reliable access to enantiopure products. ub.edumdpi.com
| Chiral Precursor | Key Transformation | Target Alkaloid/Intermediate |
| (S)-Tryptophanol | Stereoselective cyclocondensation with a racemic δ-oxoester | (+)-Dihydrocorynantheine (formal synthesis) acs.org |
| (+)-Cinchonine | Degradation to cincholoipon ethyl ester, followed by coupling and cyclization | (-)-Dihydrocorynantheol ub.edu |
Asymmetric Catalysis in Indoloquinolizidine Alkaloid Synthesis
Asymmetric catalysis has emerged as a powerful and efficient alternative to chiral pool-based methods for the synthesis of optically active indoloquinolizidine alkaloids. ub.edursc.org These strategies utilize small amounts of a chiral catalyst to induce enantioselectivity in a key bond-forming reaction. Various catalytic systems have been developed, including those based on metals and organocatalysts. ub.edursc.org For instance, ruthenium(II)-TsDPEN-catalyzed asymmetric transfer hydrogenation of imino diesters followed by a spontaneous lactamization has been shown to be a highly efficient cascade sequence for the asymmetric synthesis of indoloquinolizidines. acs.org This method allows for excellent control over the stereochemistry of the newly formed stereocenters. acs.org Another approach involves the use of chiral phosphoric acids to catalyze the asymmetric reduction of a C=C double bond, leading to enantiomerically enriched intermediates that can be converted to alkaloids like (S)-deplancheine. nih.gov Organocatalytic methods, such as the use of polymer-supported chiral amines in continuous flow reactors, have also been developed for the enantioselective conjugate addition of malonates to cinnamaldehydes, a key step in the synthesis of the indoloquinolizidine skeleton. rsc.org While highly efficient, a challenge with some asymmetric catalytic methods is that they can be target-specific, allowing for the selective formation of only one epimer of the alkaloid. ub.edu
| Catalytic Method | Key Reaction | Catalyst/Reagent |
| Asymmetric Transfer Hydrogenation | Cascade hydrogenation/lactamization of imino diesters | Ru(II)-TsDPEN acs.org |
| Chiral Phosphoric Acid Catalysis | Asymmetric reduction of a C=C double bond | Chiral phosphoric acid (CPA) and Hantzsch ester nih.gov |
| Organocatalysis | Enantioselective conjugate addition | Polymer-supported chiral amine rsc.org |
Metal-Catalyzed Approaches
Metal catalysis has provided powerful tools for forging key bonds within the indoloquinolizidine skeleton. These methods often offer high efficiency and selectivity under mild reaction conditions.
One notable approach involves a nickel-catalyzed carboxylative cyclization, which has been successfully applied in the total synthesis of the related alkaloid (–)-corynantheidine. researchgate.net This reaction utilizes a Ni(0) complex to mediate the cyclization of an enyne precursor with the incorporation of carbon dioxide. researchgate.net Gold(I) complexes have also emerged as potent catalysts for activating various functionalities, enabling the development of tandem catalytic strategies. mdpi.com Specifically, Au(I)-catalyzed N-acyliminium cyclization cascades have proven effective in constructing polyheterocyclic molecules under mild conditions. mdpi.com
Another powerful technique involves the use of rhodium catalysts. For instance, a rhodium(I)-induced decarbonylation of an aldehyde intermediate has been employed as a key step in the efficient synthesis of a tetracyclic oxindole (B195798) scaffold, a structure closely related to the indoloquinolizidine core. csic.es Furthermore, metal-hydride hydrogen atom transfer (MHAT) reactions, often utilizing first-row transition metals like cobalt, manganese, and iron, represent a robust method for functionalizing olefins in the course of natural product synthesis. rsc.org
Table 1: Examples of Metal-Catalyzed Reactions in Indoloquinolizidine Synthesis
| Catalyst System | Reaction Type | Application | Reference |
|---|---|---|---|
| Ni(0) / Et2Zn | Carboxylative Cyclization | Total synthesis of (–)-corynantheidine | researchgate.net |
| [RhCl(cod)]2 / dppp | Decarbonylation | Synthesis of tetracyclic oxindole core | csic.es |
Organocatalytic Methodologies
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has furnished a range of enantioselective methods for assembling the indoloquinolizidine framework. These approaches avoid the use of potentially toxic and expensive metals.
A key organocatalytic transformation is the asymmetric Pictet-Spengler reaction. ub.edu For example, a BINOL-derived phosphoric acid has been used to catalyze the reaction between an N-substituted tryptamine and an aldehyde, leading to a tetrahydro-β-carboline intermediate with high enantioselectivity. researchgate.net This intermediate is a crucial building block for alkaloids like corynantheidine. researchgate.net
Furthermore, organocatalytic cascade reactions have been developed to construct the quinolizidine (B1214090) core in a single pot. scispace.commdpi.com Proline-catalyzed N-acyliminium ion cyclizations can afford the quinolizidine skeleton with control over the diastereomeric outcome. diva-portal.org The intramolecular aza-Michael reaction, another powerful organocatalytic tool, has been utilized in the synthesis of various nitrogen-containing heterocycles, demonstrating its potential for building the dihydrocorynantheine scaffold. rsc.org
Cascade Reactions and Stereodivergent Synthetic Routes
Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer significant advantages in terms of efficiency and atom economy. ub.eduresearchgate.net These strategies allow for the rapid construction of complex molecular architectures from simple starting materials. researchgate.net
A notable example is a one-pot, three-component reaction using a Brønsted acid catalyst to assemble the indolo[2,3-a]quinolizidine skeleton from tryptamines, 1,3-dicarbonyl compounds, and α,β-unsaturated aldehydes with high diastereoselectivity. researchgate.net The advantages of such cascade processes include improved atom economy and a reduction in time, labor, and waste generation compared to traditional multi-step syntheses. mdpi.comub.edu
Moreover, stereodivergent strategies have been developed to access multiple stereoisomers of the quinolizidine alkaloids from common starting materials. scispace.com One such strategy relies on an enantioselective and diastereodivergent one-pot cascade sequence, followed by an additional diastereodivergent reaction step. scispace.com This powerful approach enables the synthesis of three out of four possible epimers of the quinolizidine core, providing access to a wide range of natural and non-natural alkaloids. scispace.com Recently, the concept of a programmable molecular machine has been introduced to achieve stereodivergent synthesis, capable of producing an excess of any one of four possible diastereoisomers in a sequential, one-pot operation. nih.gov
Synthetic Utility of Tryptophanol-Derived Lactams
Tryptophanol-derived lactams have proven to be exceptionally versatile chiral building blocks in the enantioselective synthesis of indoloquinolizidine alkaloids. ub.edutdx.catacs.org (S)-Tryptophanol, readily available from the chiral pool, can be condensed with δ-oxoesters to form bicyclic oxazolopiperidone lactams. acs.orgacs.org This key step often proceeds with high stereoselectivity, establishing crucial stereocenters that will be carried through to the final product. acs.org
These bicyclic lactams serve as masked N-acyliminium ion precursors. acs.org Subsequent acid-catalyzed cyclization onto the indole (B1671886) ring can proceed with high regio- and stereocontrol. tdx.catacs.org Depending on the reaction conditions, cyclization can be directed to either the indole 2-position or the lactam carbonyl group, leading to regioisomeric indolo[2,3-a]quinolizidines. tdx.cat This methodology has been successfully applied in the formal total synthesis of (+)-dihydrocorynantheine and (–)-dihydrocorynantheol. tdx.catacs.org The preparation of a key tetracyclic ester, a known precursor to these alkaloids, highlights the power of this strategy. tdx.cat
Challenges in Constructing the Indoloquinolizidine Skeleton
The synthesis of the indolo[2,3-a]quinolizidine core is a significant challenge, primarily due to the need to control the relative and absolute stereochemistry of multiple stereocenters within the fused-ring system. ub.edu
Stereochemical Control of Quinoline Stereocenters
Achieving precise stereochemical control is a fundamental challenge in organic synthesis and is particularly acute in the construction of the indoloquinolizidine skeleton. ub.edurijournals.com The molecule contains several stereocenters, and their relative and absolute configuration dictates the identity and biological activity of the alkaloid.
A major hurdle is that many synthetic strategies are target-specific, meaning they are designed to selectively form only one specific epimer of the alkaloid. ub.edu Developing flexible methods that allow for divergent synthesis of multiple diastereomers from a common intermediate is a key area of research. scispace.com Strategies to address this include the use of chiral auxiliaries, such as (S)-tryptophanol, which can direct the stereochemical outcome of key cyclization reactions. acs.orgresearchgate.net Asymmetric catalysis, using either metal complexes or organocatalysts, is another powerful approach to establishing the desired stereochemistry with high fidelity. ub.edunumberanalytics.com The diastereoselectivity of cyclization reactions, such as the Pictet-Spengler or N-acyliminium ion cyclizations, is highly dependent on reaction conditions, making their optimization crucial for achieving the desired stereochemical outcome. mdpi.com
Stereochemistry and Conformational Analysis of +/ Dihydrocorynantheine
Elucidation of Conformational Equilibria
The conformational landscape of dihydrocorynantheine (B1227059) is primarily dictated by two key dynamic processes: the rotation of its 3-methoxypropenoate side chain and the inversion of the bridgehead nitrogen atom. These processes give rise to a mixture of conformers in equilibrium, the characteristics of which have been elucidated through detailed spectroscopic and computational studies. nih.govacs.orgcapes.gov.br
Rotation of the 3-Methoxypropenoate Side Chain
At room temperature, the ¹H NMR spectra of dihydrocorynantheine indicate the presence of two conformers that are close to coalescence. nih.govacs.orgcapes.gov.br This observation points to a dynamic equilibrium involving the rotation of the 3-methoxypropenoate side chain. nih.govacs.orgresearchgate.net Low-temperature ¹H NMR experiments have been instrumental in characterizing this equilibrium. nih.govacs.org
Through these studies, it was determined that the major and minor conformers are distinguished by the orientation of the methyl ether group relative to the plane of the ring system. nih.govacs.org In the major conformation, the methyl ether group is positioned above the plane of the ring, while in the minor conformation, it lies below. nih.govacs.org Low-temperature Nuclear Overhauser Effect Spectroscopy (NOESY) experiments confirmed this assignment. nih.govacs.org
The free energy difference (ΔG°) between these two rotamers was determined to be 1.1 kJ/mol at -40 °C. nih.govacs.org This small energy difference indicates that both conformers are significantly populated at this temperature. The exchange rate between these rotamers at 0 °C is relatively slow, approximately 9 s⁻¹, a characteristic attributed to the steric bulk of the ethyl group. nih.govacs.org
Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Dynamic NMR (DNMR) spectroscopy is a powerful technique for investigating the rates and thermodynamics of conformational exchange processes. mdpi.com In the case of dihydrocorynantheine, DNMR has been pivotal in quantifying the energetic barriers associated with the rotation of the 3-methoxypropenoate side chain. nih.govacs.orgscilit.com
By analyzing the changes in the NMR lineshape as a function of temperature, researchers have been able to extract key activation parameters for the conformational interchange. nih.govacs.org Line-shape analysis of the variable-temperature ¹H NMR spectra yielded an enthalpy of activation (ΔH‡) of 71 ± 6 kJ/mol and an entropy of activation (ΔS‡) of 33 ± 6 J/mol·K for the rotation of the side chain in dihydrocorynantheine. nih.govacs.org These values provide a quantitative measure of the energy barrier that must be overcome for the two rotamers to interconvert. The observation of distinct signals for the two conformers at low temperatures, which coalesce as the temperature is raised, is a classic hallmark of a dynamic process that is slow on the NMR timescale at lower temperatures and fast at higher temperatures. nih.govacs.orgmdpi.com
Application of Computational Chemistry Methods
To complement experimental findings and provide a deeper theoretical understanding of the conformational preferences of dihydrocorynantheine, various computational chemistry methods have been employed. nih.govchemfaces.comacs.org These methods allow for the calculation of the relative energies of different conformers and the energy barriers for their interconversion. escholarship.org
Force-Field Calculations (e.g., Amber, MMFF)
Force-field methods, such as Amber and MMFF, offer a computationally efficient way to explore the conformational space of molecules. chemrxiv.org These methods were used to study the conformational equilibria in dihydrocorynantheine, including both the side chain rotation and the bridgehead nitrogen inversion. nih.govchemfaces.comacs.org The results from these calculations were found to be in good agreement with the experimental ¹H NMR data. nih.govacs.org However, the calculations indicated that the rotamers are essentially isoenergetic, meaning the small energy differences observed experimentally were not precisely replicated by the theory. nih.govacs.org A comparison of the different force fields with the experimental results suggested that the Amber force field provided the most accurate results in this particular case. nih.govcapes.gov.brresearchgate.net
Ab Initio Methods (e.g., Density-Functional Theory)
For a more rigorous theoretical treatment, ab initio methods, specifically Density-Functional Theory (DFT), were utilized. mdpi.comnih.govorientjchem.org Calculations were performed at the B3LYP/6-31G level to investigate the conformational equilibria of dihydrocorynantheine. nih.govchemfaces.com Similar to the force-field calculations, the DFT results were in good agreement with the experimental NMR data. nih.govchemfaces.comacs.org DFT, in principle, offers a more accurate description of the electronic structure and is considered an ab initio method as its fundamental integrals can be computed from first principles. stackexchange.comnih.gov The application of DFT provided further validation of the conformational model derived from experimental observations, confirming the key roles of side-chain rotation and nitrogen inversion in defining the structural dynamics of dihydrocorynantheine. nih.govchemfaces.com
Data Tables
Table 1: Activation Parameters for Side Chain Rotation in Dihydrocorynantheine
| Parameter | Value | Source |
|---|---|---|
| Enthalpy of Activation (ΔH‡) | 71 ± 6 kJ/mol | nih.govacs.org |
| Entropy of Activation (ΔS‡) | 33 ± 6 J/mol·K | nih.govacs.org |
| Free Energy Difference (ΔG°) at -40 °C | 1.1 kJ/mol | nih.govacs.org |
Table 2: Computational Methods Used in Conformational Analysis
| Method Type | Specific Method | Application | Source |
|---|---|---|---|
| Force-Field | Amber | Study of side chain rotation and nitrogen inversion | nih.govcapes.gov.brresearchgate.netchemfaces.com |
| Force-Field | MMFF | Study of side chain rotation and nitrogen inversion | nih.govchemfaces.com |
| Ab Initio | DFT (B3LYP/6-31G) | Study of side chain rotation and nitrogen inversion | nih.govchemfaces.com |
Comparative Analysis of Steric Effects on Conformational Dynamics (e.g., Ethyl vs. Vinyl Group)
The conformational dynamics of corynantheine (B231211) alkaloids are significantly influenced by the steric properties of substituents on the molecule's core structure. A comparative analysis of (+/-)-Dihydrocorynantheine, which possesses an ethyl group at C-20, and its close analogue, corynantheine, which features a vinyl group at the same position, reveals the profound impact of steric bulk on the rotational freedom of the side chain.
Detailed research utilizing dynamic 1H NMR spectroscopy has demonstrated a stark contrast in the conformational behavior of these two compounds at room temperature. nih.govacs.orgresearchgate.netresearchgate.net The 1H NMR spectra for this compound show the presence of two distinct conformers that are near coalescence, indicating a slow rotational exchange of the 3-methoxypropenoate side chain on the NMR timescale. nih.govacs.orgresearchgate.net Conversely, the corresponding rotamers of corynantheine are in a state of fast exchange under the same conditions. nih.govacs.org This difference is directly attributable to the greater steric hindrance imposed by the ethyl group in this compound compared to the less bulky vinyl group in corynantheine. nih.govacs.org
Low-temperature 1H NMR experiments allowed for the characterization of the conformational equilibrium for both alkaloids. nih.gov For this compound, line-shape analysis yielded specific thermodynamic parameters for the rotational barrier. nih.govacs.org The major conformer, identified through low-temperature NOESY spectra, is one where the methyl ether group is positioned above the plane of the ring. nih.govacs.org
The critical difference in the rotational dynamics is quantified by the exchange rates and activation parameters. At a temperature of 0°C, the exchange rate for the rotamers of this compound is approximately 9 s⁻¹, whereas for corynantheine, it is a much faster 350 s⁻¹. nih.govacs.org This highlights a significant energy barrier difference for the side chain rotation, stemming from the steric demands of the ethyl group versus the vinyl group.
Computational studies, employing force-field (Amber and MMFF) and ab initio (DFT) methods, have corroborated these experimental NMR findings. nih.govacs.org While the calculations identified the rotamers as being nearly equal in energy (isoenergetic), they supported the general conformational equilibria observed experimentally. nih.govacs.org
The detailed research findings are summarized in the table below.
| Parameter | This compound (Ethyl Group) | Corynantheine (Vinyl Group) |
| Enthalpy of Activation (ΔH‡) | 71 ± 6 kJ/mol | 60 ± 6 kJ/mol |
| Entropy of Activation (ΔS‡) | 33 ± 6 J/mol·K | 24 ± 6 J/mol·K |
| Free Energy Difference (ΔG°) | 1.1 kJ/mol at -40°C | 1.3 kJ/mol at -45°C |
| Exchange Rate (k) at 0°C | 9 s⁻¹ | 350 s⁻¹ |
| Data sourced from The Journal of Organic Chemistry. nih.govacs.org |
Structure Activity Relationship Sar Studies of +/ Dihydrocorynantheine Analogues
Methodological Framework for SAR Investigations
The exploration of SAR for (+/-)-dihydrocorynantheine analogues involves a systematic approach that integrates synthetic chemistry, biological evaluation, and computational modeling. oncodesign-services.com The fundamental process begins with a "lead" compound, in this case, this compound, from which a series of structurally related analogues are synthesized. oncodesign-services.comdrugdesign.org Each modification, whether minor or substantial, is designed to probe the importance of different regions of the molecule for its biological effects. gardp.org
The methodological framework for these investigations typically includes:
Synthesis of Analogues: A library of compounds is created by systematically altering the structure of the parent molecule. oncodesign-services.com This may involve modifications to the indole (B1671886) nucleus, the ethyl side chain, or the stereochemistry of the molecule.
Biological Assays: The synthesized analogues are then subjected to a battery of biological tests to determine their activity. oncodesign-services.com These assays measure the compound's effect on specific biological targets, such as receptors or enzymes.
Data Analysis: The results from the biological assays are analyzed to identify correlations between structural changes and biological activity. This process helps to pinpoint the key structural features responsible for the desired effects. oncodesign-services.com
Computational Modeling: In conjunction with experimental work, computational methods are often employed to build models that can predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. oncodesign-services.com
Elucidation of Structural Determinants for Molecular Recognition and Interaction Mechanisms
Understanding how this compound and its analogues interact with their biological targets at a molecular level is paramount for rational drug design. SAR studies provide crucial insights into the structural features that are essential for molecular recognition and the mechanisms of interaction.
Key structural determinants that are often investigated include:
The Indole Moiety: The indole ring system is a common feature in many biologically active alkaloids. Modifications to this part of the molecule, such as the introduction of substituents, can significantly impact activity.
The C3 and N4 Positions: The stereochemistry and substituents at the C3 and N4 positions of the corynanthe skeleton are known to be critical for the biological activity of related alkaloids. acs.org Oxidation of the N4 position to form N-oxide analogues is one area of interest. acs.org
Stereochemistry: As with many natural products, the stereochemistry of this compound is a critical factor in its biological activity. The precise three-dimensional arrangement of atoms can determine how well the molecule fits into its binding site.
Research on related indole alkaloids has demonstrated that even subtle changes, such as the difference between an ethyl and a vinyl group, can lead to significant conformational differences, thereby altering biological activity. academictree.org Furthermore, studies on similar alkaloid scaffolds have highlighted the importance of specific substitutions on aromatic rings for enhancing potency. For example, in a series of pyrimidine (B1678525) derivatives, the presence of electron-withdrawing groups on a phenyl ring was found to correlate with higher inhibitory potential. nih.gov
Design and Synthesis of Structurally Modified Derivatives for SAR Exploration
The design and synthesis of novel analogues are at the heart of SAR studies. nih.govnih.gov This process is guided by the information gleaned from previous rounds of synthesis and testing, as well as by computational models. oncodesign-services.com The goal is to create a diverse set of molecules that systematically explore the chemical space around the lead compound.
The synthesis of these derivatives often involves multi-step chemical processes. For instance, the total synthesis of related alkaloids like (-)-corynantheidine has been achieved through complex chemical reactions, including nickel-catalyzed carboxylative cyclization. researchgate.net Formal total syntheses of dihydrocorynantheine (B1227059) itself have also been reported, providing pathways to access the core structure for further modification. jst.go.jp
Examples of synthetic strategies employed in the creation of alkaloid analogues include:
Modification of Existing Scaffolds: Introducing different functional groups onto the core structure of dihydrocorynantheine.
Total Synthesis: Building the entire molecule from simpler starting materials, which allows for greater flexibility in introducing structural changes. jst.go.jp
Bio-inspired Synthesis: Mimicking the biosynthetic pathways of these alkaloids to create novel structures.
The characterization of these newly synthesized compounds is a critical step, often involving techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm their structures. scirp.orgnih.gov
Table of Synthesized Analogue Data:
This interactive table would typically contain data from SAR studies, linking specific structural modifications to observed biological activities.
| Compound ID | Modification from this compound | Biological Activity (e.g., IC50 in µM) |
| Parent | None | Baseline Activity |
| Analogue 1 | Example: Methyl group at C5 | Example: 2.5 |
| Analogue 2 | Example: Halogen at C7 | Example: 1.8 |
| Analogue 3 | Example: N-oxide at N4 | Example: 5.2 |
| Analogue 4 | Example: Altered stereocenter at C3 | Example: 10.1 |
Advanced Analytical Methodologies in +/ Dihydrocorynantheine Research
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the analysis of (+/-)-Dihydrocorynantheine, offering the ability to determine the elemental composition of the molecule with exceptional accuracy. measurlabs.comresearchgate.net Unlike low-resolution mass spectrometry, which provides the molecular mass to two decimal places, HRMS can achieve mass accuracy up to four or five decimal places. alevelchemistry.co.uk This precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas. alevelchemistry.co.uk
In the context of this compound, HRMS is used to confirm its molecular formula, C₂₂H₂₈N₂O₃. The technique provides a highly accurate mass measurement of the molecular ion, which can then be compared to the calculated theoretical mass. For instance, in electrospray ionization (ESI) in positive ion mode, the protonated molecule [M+H]⁺ is often observed. Recent studies have reported the calculated mass for the protonated form of a dihydrocorynantheine (B1227059) isomer as 369.2178 m/z, with experimentally found values of 369.2164 and 369.2167 m/z, demonstrating the high accuracy of the technique. acs.orgnih.gov Another analysis identified dihydrocorynantheine or its isomer with a quasi-molecular ion [M+H]⁺ at m/z 369.2. jst.go.jp
The power of HRMS lies in its ability to provide unambiguous identification. alevelchemistry.co.uk Time-of-flight (TOF), Orbitrap, and Fourier-transform ion cyclotron resonance (FT-ICR) are common types of mass analyzers used to achieve high resolution. researchgate.net This high level of confidence in the molecular formula is the first critical step in the structural elucidation process of complex natural products like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, NOESY) for Structural Assignments and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of this compound. acs.orgnih.gov A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides comprehensive information about the molecule's connectivity and spatial arrangement. wikipedia.orgcreative-biostructure.com
¹H and ¹³C NMR: One-dimensional ¹H NMR spectra reveal the chemical environment of each proton in the molecule, while ¹³C NMR provides information about the carbon skeleton. scribd.com The chemical shifts (δ), reported in parts per million (ppm), and the splitting patterns (multiplicity) of the signals in the ¹H NMR spectrum are used to deduce the connectivity of the atoms. mdpi.com
COSY (Correlation Spectroscopy): This 2D NMR experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orgcreative-biostructure.comslideshare.net Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton networks within the molecule and confirming the arrangement of atoms in the various ring systems of this compound. creative-biostructure.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful 2D NMR technique that provides information about the spatial proximity of protons, even if they are not directly bonded. wikipedia.orgslideshare.net Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space. This is particularly valuable for determining the stereochemistry and conformational preferences of flexible molecules like this compound. acs.orgnih.gov For example, low-temperature NOESY experiments have been used to characterize the conformational equilibrium of dihydrocorynantheine, which involves the rotation of the 3-methoxypropenoate side chain. acs.orgnih.gov These studies revealed the presence of major and minor conformers. acs.orgnih.gov
Dynamic NMR: ¹H NMR spectra of dihydrocorynantheine recorded at room temperature show the presence of two conformers that are close to coalescence. acs.orgnih.gov By performing NMR experiments at different temperatures (dynamic NMR), researchers can study the rate of exchange between these conformers and determine the energy barriers for this process. acs.orgnih.govmdpi.com Line-shape analysis of the temperature-dependent spectra has yielded activation parameters for the conformational exchange in dihydrocorynantheine. acs.orgnih.gov
The integration of these NMR techniques provides a detailed picture of the static and dynamic aspects of this compound's structure, which is essential for understanding its chemical and biological properties. core.ac.uk
Chromatographic Techniques (e.g., HPLC, LCMS) for Analysis and Purity Assessment
Chromatographic techniques are fundamental for the separation, purification, and quantitative analysis of this compound from complex mixtures, such as plant extracts. plos.orgnih.gov High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed methods. elgalabwater.comchemyx.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and sensitive technique used to separate components in a liquid sample. chemyx.com It is particularly well-suited for the analysis of non-volatile or thermally unstable molecules like alkaloids. elgalabwater.com In the analysis of this compound, HPLC is used to determine its purity by separating it from other related alkaloids and impurities. plos.org The retention time, the time it takes for the compound to pass through the column, is a characteristic property under specific chromatographic conditions and is used for identification. A validated HPLC method allows for the quantification of dihydrocorynantheine in various samples. plos.org
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. elgalabwater.comrsc.org This hyphenated technique is exceptionally powerful for the analysis of complex mixtures, allowing for both the identification of unknown compounds and the quantification of trace components. elgalabwater.com As the separated components elute from the HPLC column, they are introduced into the mass spectrometer, which provides mass information for each peak. chemyx.com In the study of natural product extracts, LC-MS is invaluable for rapidly identifying known compounds like dihydrocorynantheine and tentatively identifying unknown related alkaloids based on their mass-to-charge ratios and fragmentation patterns. jst.go.jpluvas.edu.inrroij.com For instance, LC-MS analysis has been used to detect dihydrocorynantheine in extracts of Uncaria rhynchophylla and in biosynthetic reaction mixtures. acs.orgnih.govjst.go.jp
The use of these chromatographic techniques is essential for quality control, ensuring the purity of this compound used in further research, and for its quantitative determination in various biological and chemical matrices.
Integration of Computational Methods for Structural Prediction and Validation
Computational chemistry has become an integral part of modern chemical research, providing powerful tools to complement experimental data for the structural prediction and validation of complex molecules like this compound. rsc.orgopenaccessjournals.com These methods can elucidate reaction mechanisms, predict molecular properties, and explore conformational landscapes. openaccessjournals.com
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. chemmethod.com In the context of this compound research, DFT calculations have been employed to study conformational equilibria. acs.orgnih.gov These calculations can predict the relative energies of different conformers, providing insights that are in good agreement with experimental NMR data. acs.orgnih.gov For example, DFT calculations at the B3LYP/6-31G* level have been used to study the side chain rotation and nitrogen inversion in dihydrocorynantheine. acs.org
Molecular Mechanics and Force-Field Methods: Molecular mechanics methods, such as those using the Amber* and MMFF force fields, offer a faster computational approach to explore the conformational space of large molecules. acs.orgnih.gov These methods have been used alongside DFT and NMR to study the conformational equilibria of dihydrocorynantheine. acs.orgnih.gov Comparing the results from different computational methods with experimental data helps to identify the most accurate computational model for the system under study. acs.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. sci-hub.se By developing QSAR models, researchers can predict the activity of new, unsynthesized compounds. biorxiv.org This involves generating molecular descriptors that capture the physicochemical properties of the molecules and using machine learning algorithms to build the predictive model. sci-hub.se While specific QSAR studies on this compound are not detailed in the provided context, the general approach is widely used in drug discovery for indole (B1671886) alkaloids and other natural products. bohrium.com
The integration of these computational methods with experimental techniques like NMR and HRMS provides a synergistic approach to understanding the structure and properties of this compound at a deep molecular level. umich.edursc.org This combined strategy is crucial for validating experimental findings and for guiding future research in the synthesis and biological evaluation of this complex alkaloid.
Future Research Directions and Emerging Avenues
Development of Novel and Green Synthetic Methodologies for the Indoloquinolizidine Core
A promising approach involves the use of cascade reactions, which allow for the formation of multiple chemical bonds in a single step, thereby increasing atom economy and reducing waste. ub.edu Another area of focus is the development of enantioselective and diastereoselective methods to control the precise three-dimensional arrangement of atoms in the molecule, which is crucial for its biological activity. rsc.orgub.edu Continuous flow chemistry, where reactions are run in a continuously flowing stream rather than in a flask, offers a scalable and efficient alternative to traditional batch processes for the synthesis of key intermediates. rsc.org The application of visible light in synthetic methodologies is also being explored as a green chemistry approach. scispace.com
Advanced Enzymatic Engineering for Tailored Biosynthesis of Dihydrocorynantheine (B1227059) and Derivatives
The natural biosynthesis of monoterpene indole (B1671886) alkaloids like dihydrocorynantheine is a complex process involving numerous enzymatic steps. mdpi.comwhiterose.ac.uk The low abundance of these compounds in their natural plant sources often hinders their large-scale production. mdpi.com Metabolic engineering, which involves modifying the genetic and regulatory processes within organisms, offers a promising solution. mdpi.com
Future research will focus on advanced enzymatic engineering to improve the yield and efficiency of dihydrocorynantheine biosynthesis. This includes the discovery and characterization of novel enzymes from various plant species. whiterose.ac.ukacs.org Techniques like protein engineering, including rational design and directed evolution, can be used to enhance the activity, stability, and substrate specificity of these enzymes. acs.orgbiorxiv.orgbiorxiv.org By engineering enzymes, it may be possible to create "new-to-nature" derivatives of dihydrocorynantheine with potentially improved therapeutic properties. acs.orgbiorxiv.org Heterologous expression systems, where the biosynthetic pathway is reconstructed in a microbial host like yeast, provide a scalable and controlled platform for producing these complex molecules. nih.gov
Computational Design and Modeling for Prediction of Stereoselectivity and Conformational Landscape
Computational tools are becoming increasingly vital in understanding and predicting the chemical behavior of complex molecules like dihydrocorynantheine. Future research will leverage computational design and modeling to gain deeper insights into its stereoselectivity and conformational landscape. nih.govnumberanalytics.com
Molecular modeling techniques can be used to study the three-dimensional structure of the molecule and its various possible conformations. numberanalytics.comnih.gov This is crucial for understanding how the molecule interacts with biological targets. numberanalytics.com Quantitative structure-activity relationship (QSAR) studies can help to identify the key structural features responsible for the biological activity of dihydrocorynantheine and its derivatives. nih.gov Furthermore, computational methods can aid in the design of new catalysts and enzymes with enhanced stereoselectivity for the synthesis of specific isomers of the molecule. nih.govd-nb.info The use of artificial intelligence and machine learning is also expected to accelerate the design and optimization of biosynthetic pathways and enzymatic reactions. nih.govbiorxiv.org
Integrated Analytical Strategies for Comprehensive Characterization in Complex Biological Matrices
The accurate detection and quantification of dihydrocorynantheine and its metabolites in complex biological samples, such as blood, plasma, and plant extracts, is essential for both research and potential clinical applications. nih.govmdpi.com Future research will focus on developing integrated analytical strategies that offer high sensitivity, selectivity, and reliability. mdpi.comrjpharmacognosy.ir
Advanced analytical techniques like ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) are becoming the methods of choice for analyzing these compounds. mdpi.comrjpharmacognosy.irresearchgate.net These techniques allow for the rapid separation and identification of multiple alkaloids in a single run. mdpi.comresearchgate.net The development of novel sample preparation methods is also crucial to minimize interference from the biological matrix and improve the accuracy of the analysis. nih.govmdpi.com Furthermore, there is a growing emphasis on "green" analytical methods that reduce the use of hazardous solvents. rjpharmacognosy.ir The integration of multiple analytical platforms, including NMR spectroscopy, will be essential for the complete structural elucidation of novel derivatives and metabolites. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
